molecular formula C25H23N3O4 B12028559 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate CAS No. 765278-36-2

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate

Cat. No.: B12028559
CAS No.: 765278-36-2
M. Wt: 429.5 g/mol
InChI Key: UPTLIFZHPLBVFX-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, hydrazone, and ester functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-ethylphenylhydrazine and 2-oxoacetyl chloride to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 2-methylbenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its hydrazone functionality can form covalent bonds with enzyme active sites, thereby modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate

Uniqueness

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate stands out due to its unique combination of hydrazone and ester functionalities, which provide a versatile platform for various chemical modifications and applications. Its structural complexity and potential for diverse chemical reactions make it a valuable compound in both research and industrial settings.

Properties

CAS No.

765278-36-2

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C25H23N3O4/c1-3-18-8-12-20(13-9-18)27-23(29)24(30)28-26-16-19-10-14-21(15-11-19)32-25(31)22-7-5-4-6-17(22)2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

UPTLIFZHPLBVFX-WGOQTCKBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.